molecular formula C21H24N2O4 B6493667 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 922001-27-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B6493667
CAS No.: 922001-27-2
M. Wt: 368.4 g/mol
InChI Key: FJQDZWKQAOXKBQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a benzoxazepine-derived compound featuring a seven-membered heterocyclic ring fused with a benzene moiety. The structure includes a 4-ethyl substituent on the benzoxazepin ring and a 3-(4-methoxyphenyl)propanamide side chain. This compound’s unique scaffold combines rigidity from the benzoxazepin core with the hydrophobicity of the methoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-23-12-13-27-19-10-7-16(14-18(19)21(23)25)22-20(24)11-6-15-4-8-17(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQDZWKQAOXKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features can be compared to other benzoxazepines, propanamide derivatives, and methoxyphenyl-containing molecules. Below is a detailed analysis:

Benzoxazepine Derivatives

Benzoxazepines are known for their role as γ-aminobutyric acid (GABA) receptor modulators and kinase inhibitors. Key comparisons include:

  • Hydroxyureido-L-3-phenylpropanamide derivatives (e.g., compounds 4 and 5 in ): These feature hydroxamic acid groups and phenylpropanamide backbones. Unlike the target compound, they lack the benzoxazepin core but share the propanamide linkage, which is critical for hydrogen-bonding interactions in enzyme inhibition .

Methoxyphenyl-Propanamide Analogs

The 4-methoxyphenyl group is a common pharmacophore in antioxidants and anti-inflammatory agents:

  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ): This analog replaces the benzoxazepin core with a cyclohexane ring but retains the methoxyphenyl group.
  • Cyano-phosphino propanenitrile derivatives (e.g., compound 9 in ): These feature methoxyphenyl groups in complex nucleotide-like structures. Their stereochemical complexity contrasts with the target compound’s planar benzoxazepin system, highlighting trade-offs between metabolic stability and target selectivity .

Key Data Table: Comparative Properties

Property Target Compound Hydroxyureido-L-3-phenylpropanamide Triazine-Benzoxazepin
Core Structure Benzoxazepin + propanamide Phenylpropanamide + hydroxamic acid Triazine + benzoxazepin
Key Substituents 4-Ethyl, 4-methoxyphenyl Hydroxyureido, methyl groups 4-Methoxyphenoxy, bromo
Hydrogen-Bond Acceptors 3 (amide O, oxazepin O) 4 (hydroxamic acid O, amide O) 5 (triazine N, ether O)
LogP (Predicted) 3.1 (moderate lipophilicity) 2.8 4.2
Reported Bioactivity Not yet characterized Antioxidant (DPPH IC₅₀ = 8–15 μM) Kinase inhibition (IC₅₀ = 0.5–2 μM)

Research Findings and Mechanistic Insights

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for benzoxazepin derivatives, such as cyclocondensation of aminophenols with ketones or aldehydes, followed by propanamide coupling (cf. ) .
  • Electrophilic Reactivity : The 5-oxo group in the benzoxazepin ring may act as an electrophilic trap, akin to the hydroxamic acid moiety in compound 5 (), which chelates metal ions in enzyme active sites .
  • Solubility Limitations : The 4-ethyl and methoxyphenyl groups may reduce aqueous solubility compared to polar analogs like hydroxyureido derivatives, necessitating formulation optimization .

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